A Multi-technique Approach to the Structural Elucidation of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione
A Multi-technique Approach to the Structural Elucidation of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione
Abstract: This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione. This molecule is a key bifunctional building block in modern drug development and chemical biology, merging a reactive benzylic bromide handle with the pharmaceutically relevant pyrrolidine-2,5-dione (succinimide) scaffold.[1][2] We move beyond a simple recitation of data to present an integrated analytical workflow. This guide details the rationale behind experimental choices, provides validated protocols, and demonstrates how orthogonal data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Tandem Mass Spectrometry (MS/MS), and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments converge to deliver a self-validating and conclusive structural assignment.
Introduction: The Significance of a Bifunctional Scaffold
The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research and development.[3] For 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione, this process is critical due to its role as a versatile linker and synthetic intermediate. The molecule comprises two key motifs:
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The Pyrrolidine-2,5-dione (Succinimide) Core: This saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry, frequently found in compounds with anticonvulsant and other CNS-related activities.[2][4] Its defined three-dimensional shape and hydrogen bonding capabilities make it an attractive component for exploring pharmacophore space.[4]
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The 4-(Bromomethyl)phenyl Group: This moiety provides a reactive "handle." The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution, making it ideal for covalently attaching this scaffold to proteins, polymers, or other small molecules.
The goal of this guide is to present a logical, field-proven workflow that any researcher can follow to confirm the identity and purity of this compound, ensuring the integrity of their subsequent experiments.
Part 1: Definitive Molecular Formula Determination via HRMS
Expertise & Rationale: Before assembling the structural puzzle, we must first confirm the elemental composition—the exact number and type of atoms present. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within parts-per-million (ppm), which is sufficient to distinguish between isobaric formulas. We select Electrospray Ionization (ESI) as it is a soft ionization technique that will predominantly yield the intact protonated molecular ion, [M+H]⁺, minimizing initial fragmentation.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of HPLC-grade acetonitrile or methanol to create a 0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition Parameters (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 7-9 L/min at 200 °C.
-
Mass Range: m/z 50-500.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate).
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Data Interpretation & Validation
The primary validation comes from two key observations: the measured mass and the isotopic pattern. The molecule contains bromine, which has two abundant, naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This creates a characteristic [M+H]⁺ and [M+2+H]⁺ doublet, a definitive signature for a monobrominated compound.
Table 1: HRMS Data for C₁₁H₁₀BrNO₂
| Ion Formula | Isotope Composition | Calculated Exact Mass | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| [C₁₁H₁₁⁷⁹BrNO₂]⁺ | C₁₁H₁₁⁷⁹BrNO₂ | 268.0022 | 268.0025 | +1.1 |
| [C₁₁H₁₁⁸¹BrNO₂]⁺ | C₁₁H₁₁⁸¹BrNO₂ | 269.9999 | 270.0002 | +1.1 |
The observation of this doublet with the correct mass-to-charge ratio and a mass error below 5 ppm provides high confidence in the assigned molecular formula of C₁₁H₁₀BrNO₂.
Part 2: Substructure Identification via Vibrational and Fragmentation Analysis
Expertise & Rationale: With the molecular formula established, the next step is to identify the constituent functional groups and how they might be connected. We employ two orthogonal techniques: IR spectroscopy to probe chemical bonds and tandem mass spectrometry to analyze how the molecule breaks apart under energetic conditions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation. The IR spectrum provides a rapid confirmation of key functional groups. The succinimide moiety is particularly IR-active.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small, solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Table 2: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Reference |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic C-H | |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (succinimide CH₂) | |
| ~1770 | C=O Stretch (Asymmetric) | Imide Carbonyl | [5] |
| ~1700 | C=O Stretch (Symmetric) | Imide Carbonyl | [5] |
| ~1515 | C=C Stretch | Aromatic Ring | |
| ~1180 | C-N Stretch | Imide C-N | [5] |
| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) benzene |
| ~650 | C-Br Stretch | Alkyl Bromide | |
The presence of two distinct carbonyl peaks is a hallmark of the succinimide ring, while the peak at ~830 cm⁻¹ strongly suggests a para-substituted aromatic ring.
Tandem MS (MS/MS): A Fragmentation Roadmap
By selecting the [M+H]⁺ ion (m/z 268) and subjecting it to Collision-Induced Dissociation (CID), we can generate a fragmentation pattern that reveals the molecule's substructures.
Experimental Protocol: Product Ion Scan
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Instrumentation: A triple quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.
-
Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the ion at m/z 268.0.
-
Fragmentation: Introduce a collision gas (e.g., argon) into the second quadrupole (q2, collision cell) and apply collision energy (typically 10-30 eV) to induce fragmentation.
-
Analysis: Scan the third quadrupole (Q3) or TOF analyzer to detect the resulting fragment ions.
Caption: Proposed MS/MS fragmentation pathway.
The key fragments validate the proposed substructures: the ion at m/z 170/172 corresponds to the [C₇H₆Br]⁺ fragment (the bromobenzyl cation), and the ion at m/z 188 arises from the loss of a bromine radical, confirming the presence of these two distinct parts of the molecule.
Part 3: The Definitive Assembly via NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the ultimate tool for structure elucidation, providing atom-level connectivity information.[6] While other methods suggest the presence of the parts, NMR shows precisely how they are pieced together. We use a suite of experiments to assign every proton and carbon and, critically, to see through-bond correlations between the distinct molecular fragments.[7]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
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2D gCOSY (¹H-¹H correlation)
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2D gHSQC (¹H-¹³C one-bond correlation)
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2D gHMBC (¹H-¹³C long-range, 2-3 bond correlation)[8]
-
Caption: Logical workflow for structure elucidation using NMR.
Data Interpretation
The combination of these experiments allows for a complete assignment.
-
¹H & ¹³C/DEPT: Identify the number and type of proton and carbon signals. We expect four distinct proton environments and five unique carbon signals (plus two for the equivalent aromatic CHs).
-
HSQC: This experiment links each proton signal directly to the carbon it is attached to, providing definitive H-C pairs.
-
HMBC: This is the key to the final assembly. It reveals long-range correlations that bridge the isolated spin systems. The most critical expected correlations are:
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From the aromatic protons (H-2/6) to the imide carbonyl carbon (C-8), confirming the phenyl ring is attached to the succinimide nitrogen.
-
From the benzylic methylene protons (H-11) to the aromatic carbons (C-4 and C-3/5), confirming the position of the bromomethyl group on the ring.
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Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, ~400 MHz)
| Atom # | Label | ¹H δ (ppm), Mult., (Int.) | ¹³C δ (ppm), DEPT-135 | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | - | - | 138.0 (qC) | H-11 → C-1 |
| 2, 6 | Ar-H | 7.50, d, (2H) | 129.5 (CH) | H-2/6 → C-4, C-8 |
| 3, 5 | Ar-H | 7.30, d, (2H) | 126.5 (CH) | H-3/5 → C-1, C-4 |
| 4 | - | - | 132.0 (qC) | H-2/6 → C-4 |
| 8 | C=O | - | 176.0 (qC) | H-9 → C-8 |
| 9 | CH₂ | 2.90, s, (4H) | 28.5 (CH₂) | H-9 → C-8 |
| 11 | CH₂Br | 4.50, s, (2H) | 32.5 (CH₂) | H-11 → C-1, C-3/5 |
(Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.)
Part 4: Final Confirmation via Synthetic Pathway Validation
Expertise & Rationale: The most robust structural proof is a logical and high-yielding synthesis of the target compound from well-characterized starting materials. For N-substituted succinimides, a common and reliable method is the condensation of a primary amine with succinic anhydride, followed by cyclodehydration.[9]
Synthetic Protocol: One-Pot Imide Formation
A one-pot method adapted from literature provides an efficient route.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)aniline (1.0 eq) in glacial acetic acid.
-
Anhydride Addition: Add succinic anhydride (1.1 eq) to the stirred solution at room temperature.
-
Cyclization: Add zinc powder (2.0 eq) to the reaction mixture. An exotherm is typically observed. Stir for 1.5-2 hours.
-
Workup: Filter the reaction mixture, pour the filtrate into ice water, and collect the resulting precipitate by vacuum filtration.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure product.
Caption: Synthetic pathway for 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione.
Characterizing the synthesized product using the analytical methods described in Parts 1-3 and finding the data to be identical to that of the starting material provides the final, validating piece of evidence for the structure.
Conclusion
The structural elucidation of 1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione is a clear example of the power of a modern, multi-technique analytical workflow. By systematically progressing from molecular formula determination (HRMS) to functional group identification (IR, MS/MS) and finally to definitive connectivity mapping (¹H, ¹³C, DEPT, HSQC, HMBC NMR), we build an unshakeable, self-validating case for the proposed structure. This rigorous approach, culminating in synthetic validation, ensures the absolute structural integrity required for the compound's application in high-stakes fields like drug discovery and materials science.
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